molecular formula C16H16ClNO B4651310 2-chloro-N-(3-phenylpropyl)benzamide

2-chloro-N-(3-phenylpropyl)benzamide

Cat. No. B4651310
M. Wt: 273.75 g/mol
InChI Key: GQOIEPQGZDQGBA-UHFFFAOYSA-N
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Description

2-chloro-N-(3-phenylpropyl)benzamide, also known as C16H17ClN2O, is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is a white crystalline powder that has shown promising results in various scientific studies.

Scientific Research Applications

1. Synthesis of Derivatives

Research has shown the use of compounds similar to 2-chloro-N-(3-phenylpropyl)benzamide in the synthesis of various derivatives. For instance, N-(2-Chloro-phenyl)-2-halo-benzamides were used in a one-pot synthesis of 2-arylbenzoxazole derivatives, utilizing copper-catalyzed intermolecular and intramolecular couplings (Miao et al., 2015).

2. Crystal Structure and Interaction Analysis

Studies involving similar compounds have focused on understanding their crystal structures and intermolecular interactions. For example, the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, including 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, revealed significant insights into their structural and interaction properties (Saeed et al., 2020).

3. Anti-Tubercular Applications

A related compound, 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, demonstrated promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. This study highlights the potential of such compounds in the field of anti-tubercular drug discovery (Nimbalkar et al., 2018).

4. Antibacterial and Antifungal Activities

Further research involving benzamide derivatives shows their potential in antimicrobial applications. A study on 2-benzoylamino-N-phenyl-benzamide derivatives revealed their inhibitory effects on the growth of bacteria and fungi (Ighilahriz-Boubchir et al., 2017).

5. Biological Activity Spectrum Investigation

Compounds like 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, related to 2-chloro-N-(3-phenylpropyl)benzamide,were analyzed for their biological activities, including their effects on mycobacterial, bacterial, and fungal strains. The study also evaluated the compounds' influence on photosynthetic electron transport, demonstrating a range of biological activities comparable or superior to established standards (Imramovský et al., 2011).

6. Hydrogen Bonding Analysis

Research into the intramolecular and intermolecular hydrogen bonds in structurally similar compounds, such as 5-chloro-2-hydroxy-benzamide, has been conducted. This study, involving X-ray data, infrared spectra, and DFT calculations, provides insights into the behavior of hydrogen bonding in benzamides (Kawski et al., 2006).

7. Fluorescence Enhancement Studies

Glibenclamide, a compound related to 2-chloro-N-(3-phenylpropyl)benzamide, has been studied for its ability to enhance erbium (Er) intrinsic fluorescence intensity. This property is leveraged to monitor Glibenclamide using simple and sensitive fluorimetric probes (Faridbod et al., 2009).

8. Herbicidal Activity

Another study synthesized 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl) phenylsulfonamido]phenyl}benzamide and evaluated its preliminary herbicidal activity. The compound exhibited significant inhibition of seedling growth in barnyard grass (Li et al., 2008).

9. Inhibitors in Bacterial Secretion Systems

Research into type III secretion inhibitors in Yersinia identified compounds like 2-(benzo[1,2,5]thiadiazole-4-sulfonylamino)-5-chloro-N-(3,4-dichloro-phenyl)-benzamide, showcasing potential applications in preventing or treating bacterial infections (Kauppi et al., 2007).

10. Electronic and Dielectric Property Studies

Benzamides, including chlorinated phenyl benzamides, have been subjected to first-principles calculations to understand their electronic and dielectric properties. Such studies are vital for applications in materials science, especially concerning semiconducting and photonic band gap materials (Sreepad, 2016)

properties

IUPAC Name

2-chloro-N-(3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c17-15-11-5-4-10-14(15)16(19)18-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOIEPQGZDQGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-phenylpropyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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